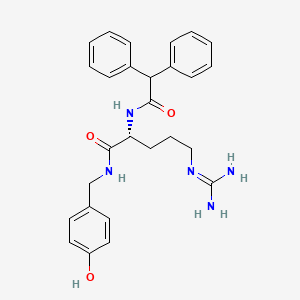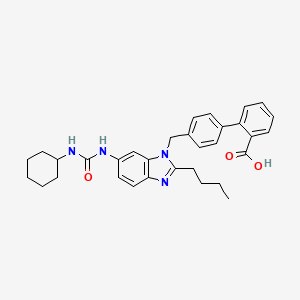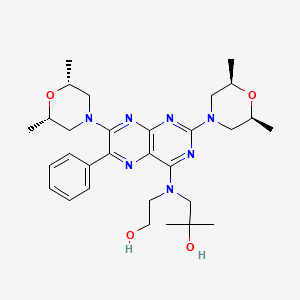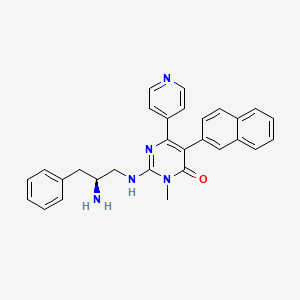
AMG-548
Overview
Description
AMG-548 is a potent and selective inhibitor of the enzyme p38 alpha mitogen-activated protein kinase. This enzyme plays a crucial role in the regulation of inflammatory responses and cellular stress. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
AMG-548, also known as “2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone” or “PGR0H531I4”, is a potent and selective inhibitor of p38α . Here is a detailed analysis of its mechanism of action:
Target of Action
This compound primarily targets p38α , a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation . It also shows slight selectivity over p38β and significantly high selectivity against p38γ and p38δ .
Biochemical Pathways
This compound affects the MAPK/ERK pathway by inhibiting p38α . It also inhibits Wnt signaling by directly inhibiting Casein kinase 1 isoforms δ and ε . These pathways play crucial roles in cellular processes like inflammation, stress response, and cell proliferation .
Pharmacokinetics
It is described as an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
This compound’s inhibition of p38α and the Wnt signaling pathway can lead to a decrease in inflammation and modulation of cell proliferation . It is also extremely potent in inhibiting whole blood LPS-stimulated TNFα , a key mediator of inflammation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can enhance its ability to inhibit TNFα . .
Biochemical Analysis
Biochemical Properties
The compound 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone interacts with a variety of enzymes and proteins. It is selective for p38α over other kinases . This interaction with p38α MAPK is crucial for its role in biochemical reactions .
Cellular Effects
2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone has profound effects on cellular processes. It inhibits the production of TNF-α and IL-1β, two key cytokines involved in inflammation . This suggests that the compound may influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone involves binding interactions with p38α MAPK . This binding inhibits the kinase activity of p38α, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
Its inhibitory effects on p38α MAPK suggest potential long-term impacts on cellular function .
Metabolic Pathways
Given its interaction with p38α MAPK, it is likely involved in pathways related to stress response and inflammation .
Transport and Distribution
Its interaction with p38α MAPK suggests it may be localized to areas of the cell where this kinase is active .
Subcellular Localization
The subcellular localization of 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone is likely influenced by its interaction with p38α MAPK
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-548 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AMG-548 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents in polar or non-polar solvents, depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study the p38 alpha mitogen-activated protein kinase pathway and its role in cellular signaling.
Biology: Investigated for its effects on cellular stress responses and inflammation.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p38 alpha mitogen-activated protein kinase pathway
Comparison with Similar Compounds
Similar Compounds
SB203580: Another selective inhibitor of p38 alpha mitogen-activated protein kinase, but with different selectivity and potency profiles.
VX-745: A highly selective p38 alpha mitogen-activated protein kinase inhibitor with similar applications but different chemical structure.
Scio-469: Another p38 alpha mitogen-activated protein kinase inhibitor with distinct pharmacokinetic properties
Uniqueness of AMG-548
This compound is unique in its high selectivity for the p38 alpha isoform over other isoforms such as p38 beta, p38 gamma, and p38 delta. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has demonstrated potent inhibition of pro-inflammatory cytokine production, making it a promising candidate for the treatment of inflammatory diseases .
Properties
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVKVJIRFKVPBF-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347617 | |
| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864249-60-5 | |
| Record name | AMG 548 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864249-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMG-548 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)- (AMG-548) a promising drug candidate for inflammatory diseases?
A1: this compound targets the p38α MAP kinase, a key enzyme involved in the inflammatory response. [, , ] This kinase plays a crucial role in the production of pro-inflammatory cytokines like TNFα and IL-1β. [, ] By inhibiting p38α, this compound aims to dampen the inflammatory cascade and alleviate symptoms in diseases like rheumatoid arthritis. [, ]
Q2: How does this compound interact with the p38α MAP kinase at a molecular level?
A2: While the provided research papers focus on the broader landscape of p38 inhibitors and their clinical development, they do not delve into the specific binding interactions of this compound with p38α. Further research focusing specifically on this compound's structural interactions with its target would be required to answer this question in detail.
Q3: What are the known challenges in developing p38 MAP kinase inhibitors as therapeutics, and how does this compound address these challenges?
A3: The development of p38 MAP kinase inhibitors has faced hurdles due to factors like limited efficacy and unforeseen side effects in clinical trials. [] While the provided research mentions this compound's progression to clinical trials, it does not elaborate on its specific performance in addressing the broader challenges faced by this class of drugs. Further investigation into this compound's clinical trial data and comparisons with other p38 inhibitors would provide valuable insights into its success in overcoming these challenges. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)
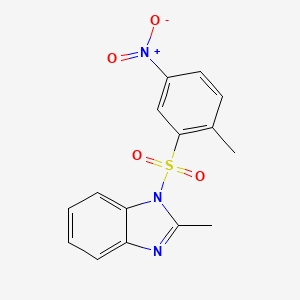



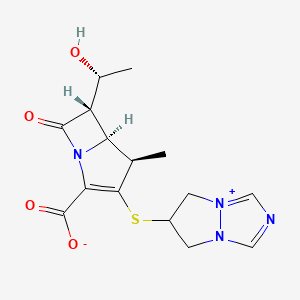

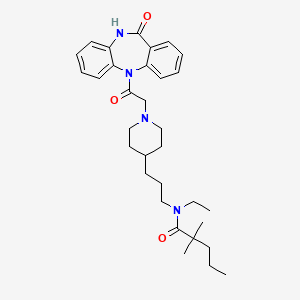
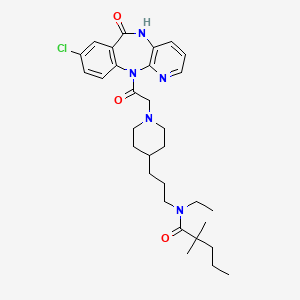
![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)
